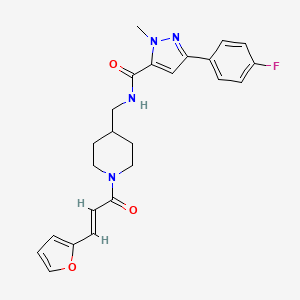

(E)-3-(4-fluorophenyl)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound belongs to a class of synthetic molecules that exhibit a wide range of biological and chemical properties. These compounds often contain several functional groups, including pyrazole, furan, and fluorophenyl groups, which contribute to their complex behavior and potential applications in various fields of chemistry and pharmacology.

Synthesis Analysis

The synthesis of complex molecules such as "(E)-3-(4-fluorophenyl)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide" typically involves multi-step synthetic routes. These routes can include nucleophilic substitution reactions, condensation reactions, and cyclization steps. For example, the synthesis of related compounds has demonstrated the feasibility of nucleophilic displacement of bromide by [18F]fluoride to create radiolabeled compounds for PET imaging studies (Katoch-Rouse & Horti, 2003).

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using techniques such as X-ray diffraction, which provides detailed information about the arrangement of atoms within the molecule. For instance, related molecules have shown planar configurations and specific orientations of the fluorophenyl group relative to other parts of the molecule, indicating the potential for complex interactions and binding behaviors (El-Hiti et al., 2019).

Aplicaciones Científicas De Investigación

Cytochrome P450 Enzyme Inhibition

The compound, with its structural resemblance to various pharmaceutical agents, might be implicated in the metabolism of drugs through the Cytochrome P450 (CYP) system. Specific CYP isoforms are responsible for the metabolism of a wide range of drugs, and understanding the selectivity and potency of inhibitors, including compounds similar to the one mentioned, is crucial for predicting drug-drug interactions in polypharmacy scenarios (Khojasteh et al., 2011).

Importance in DNA Interaction Studies

Minor Groove Binder Analogs

The chemical structure of the compound suggests potential interaction with the DNA minor groove, similar to Hoechst 33258 and its analogs. These compounds are vital in research for understanding DNA sequence recognition and binding, serving as models for rational drug design (Issar & Kakkar, 2013).

Contributions to Antitubercular Research

Isoniazid Derivatives in TB Treatment

The structural complexity and potential bioactivity of the compound may contribute to the field of tuberculosis treatment, similar to how modifications of isoniazid and related compounds have been explored for their potent anti-tubercular activities (Asif, 2014).

Pharmacological Profile of Structural Analogs

Stereochemistry in CNS Agents

The detailed structure of the compound suggests the possibility of stereoisomerism impacting its pharmacological profile, akin to the stereochemistry of phenylpiracetam and its derivatives, which has significant implications in facilitating memory processes and cognitive functions (Veinberg et al., 2015).

Involvement in Central Nervous System (CNS) Activity

Functional Chemical Groups in CNS Drugs

The intricate molecular structure of the compound may align with functional chemical groups known to influence CNS activity. Research in identifying these groups aids in the synthesis of compounds with potential CNS activity, offering a pathway for novel CNS drug development (Saganuwan, 2017).

Role in Nucleobase and Nucleoside Chemistry

Bioactive Furanyl- or Thienyl-Substituted Compounds

Given its structural attributes, the compound could be significant in the synthesis and study of bioactive molecules containing furan and thiophene units, crucial in medicinal chemistry for their roles in antiviral, antitumor, and antimycobacterial actions (Ostrowski, 2022).

Propiedades

IUPAC Name |

5-(4-fluorophenyl)-N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]-2-methylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25FN4O3/c1-28-22(15-21(27-28)18-4-6-19(25)7-5-18)24(31)26-16-17-10-12-29(13-11-17)23(30)9-8-20-3-2-14-32-20/h2-9,14-15,17H,10-13,16H2,1H3,(H,26,31)/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPQHBMRJECKKHJ-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3CCN(CC3)C(=O)C=CC4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3CCN(CC3)C(=O)/C=C/C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2481515.png)

![5-((2-Chlorophenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2481529.png)

![4-Oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide](/img/structure/B2481531.png)

![6-Bromo-2-[4-(4-methylpiperazin-1-yl)phenyl]-1,3-benzothiazole](/img/structure/B2481532.png)